O-(4-Nitrobenzoyl)hydroxylamine
Overview
Description
O-(4-Nitrobenzoyl)hydroxylamine: is an organic compound with the molecular formula C7H6N2O4 and a molecular weight of 182.13 g/mol . It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 4-nitrobenzoyl group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
Target of Action
O-(4-Nitrobenzoyl)hydroxylamine is a chemical compound used in organic synthesis, particularly in the synthesis of amides . The primary targets of this compound are carboxylic acids, which are converted into amides through a reaction with this compound .
Mode of Action
The compound interacts with its targets (carboxylic acids) through a nucleophilic substitution reaction . The hydroxylamine group (-NH2OH) of the compound acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid. This results in the formation of an intermediate, which then rearranges to form the amide product .
Result of Action
The primary result of the action of this compound is the formation of amides from carboxylic acids . This can have various molecular and cellular effects, depending on the specific amides formed and their roles in biological processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the reaction rate can be affected by the temperature and the pH of the environment . Additionally, the presence of other substances that can react with the compound or its reaction products could potentially influence its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-(4-Nitrobenzoyl)hydroxylamine can be synthesized through the reaction of 4-nitrobenzoyl chloride with hydroxylamine . The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: O-(4-Nitrobenzoyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrobenzoyl derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the hydroxylamine group.
Major Products Formed:
Oxidation: Nitrobenzoyl derivatives.
Reduction: Aminobenzoyl derivatives.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
Chemistry: O-(4-Nitrobenzoyl)hydroxylamine is used as a reagent in organic synthesis, particularly in the preparation of amides and other nitrogen-containing compounds . It is also employed in the synthesis of complex molecules in medicinal chemistry.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving hydroxylamine derivatives.
Industry: In the industrial sector, it is used in the manufacture of specialty chemicals and as an intermediate in the production of various organic compounds.
Comparison with Similar Compounds
O-(4-Nitrobenzyl)hydroxylamine: Similar in structure but with a benzyl group instead of a benzoyl group.
O-Benzylhydroxylamine: Contains a benzyl group instead of a nitrobenzoyl group.
O-tert-Butylhydroxylamine: Contains a tert-butyl group instead of a nitrobenzoyl group.
Uniqueness: O-(4-Nitrobenzoyl)hydroxylamine is unique due to the presence of both the nitro group and the hydroxylamine group, which confer distinct reactivity and applications in organic synthesis and research. The combination of these functional groups allows for versatile chemical transformations and the formation of complex molecules.
Properties
IUPAC Name |
amino 4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-13-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKRSTQMGNRMHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20330098 | |
Record name | O-(4-Nitrobenzoyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20330098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35657-36-4 | |
Record name | O-(4-Nitrobenzoyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20330098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35657-36-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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